molecular formula C17H33NO7S B11825616 S-acetyl-PEG4-NHBoc

S-acetyl-PEG4-NHBoc

Cat. No.: B11825616
M. Wt: 395.5 g/mol
InChI Key: ICWKORBMGMWYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-acetyl-PEG4-NHBoc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system. This compound is particularly valuable in the field of medicinal chemistry for its role in facilitating the selective degradation of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-acetyl-PEG4-NHBoc involves multiple steps, starting with the preparation of the PEG4 linker. The PEG4 linker is then functionalized with an acetyl group and a Boc-protected amine group. The reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) and reagents like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The production is carried out under controlled conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

S-acetyl-PEG4-NHBoc primarily undergoes substitution reactions due to the presence of reactive functional groups. The acetyl group can be replaced by other functional groups, and the Boc-protected amine can be deprotected under acidic conditions to yield the free amine .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized PEG linkers that can be further used in the synthesis of PROTACs and other bioactive molecules .

Scientific Research Applications

Targeted Protein Degradation

One of the primary applications of S-acetyl-PEG4-NHBoc is in the design and synthesis of PROTACs. These molecules leverage the ubiquitin-proteasome system to selectively degrade target proteins, which has significant implications for cancer therapy and other diseases characterized by dysregulated protein levels.

Case Study: PROTACs for Cancer Therapy

  • Research Findings : A study demonstrated that PROTACs incorporating this compound effectively targeted and degraded specific oncoproteins in cancer cells, leading to reduced cell proliferation and increased apoptosis rates.
  • Mechanism : By binding to both the target protein and an E3 ligase, these PROTACs facilitate ubiquitination and subsequent degradation of the target protein.

Chemical Biology Tools

This compound also serves as a crucial component in developing chemical biology tools for probing cellular mechanisms.

Application Examples :

  • Fluorescent Labeling : The compound can be conjugated with fluorescent tags to visualize protein interactions in live cells.
  • Biochemical Assays : It is used in assays to study protein-protein interactions and post-translational modifications, aiding in understanding cellular signaling pathways.

Drug Delivery Systems

The PEG moiety in this compound enhances solubility and stability, making it suitable for drug delivery applications.

Research Insights :

  • Nanoparticle Formulations : Studies have shown that nanoparticles modified with this compound can encapsulate therapeutic agents, improving their pharmacokinetic profiles and targeting capabilities.
  • Therapeutic Efficacy : These formulations have been tested for delivering chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity.

Data Tables

Application AreaDescriptionKey Findings
Targeted Protein DegradationUse in PROTAC synthesisEffective degradation of oncoproteins in cancer
Chemical Biology ToolsProbing cellular mechanismsVisualization of protein interactions
Drug Delivery SystemsEnhancing solubility and stabilityImproved pharmacokinetics for nanoparticle formulations

Mechanism of Action

The mechanism of action of S-acetyl-PEG4-NHBoc involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • S-acetyl-PEG2-NHBoc
  • S-acetyl-PEG6-NHBoc
  • S-acetyl-PEG8-NHBoc

Uniqueness

Compared to its analogs, S-acetyl-PEG4-NHBoc offers a balanced length of the PEG linker, providing optimal solubility and flexibility for the synthesis of PROTACs. The PEG4 linker is long enough to ensure adequate spacing between the ligands but not too long to cause steric hindrance .

Biological Activity

S-acetyl-PEG4-NHBoc is a PEG-based compound that serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells by harnessing the ubiquitin-proteasome system. This compound, specifically, is known for its role in enhancing the stability and solubility of PROTACs, thereby improving their biological activity.

PropertyValue
CAS Number 1818294-26-6
Molecular Weight 380.497 g/mol
Molecular Formula C17H32O7S
Density 1.1±0.1 g/cm³
Boiling Point 452.0±40.0 °C at 760 mmHg
Flash Point 207.2±15.4 °C

These properties indicate that this compound is a stable compound with potential applications in various biochemical assays and therapeutic developments.

This compound functions primarily as a linker that connects two distinct ligands within PROTACs: one ligand targets an E3 ubiquitin ligase, while the other binds to the target protein intended for degradation. This dual-binding mechanism allows for the selective degradation of proteins that are often implicated in various diseases, including cancer.

Key Findings from Research

  • Targeted Protein Degradation : Research indicates that PROTACs utilizing this compound can effectively degrade target proteins in cellular environments, demonstrating a significant reduction in protein levels post-treatment .
  • Cellular Uptake and Efficacy : Studies show that compounds like this compound exhibit favorable cellular uptake characteristics, which enhance their efficacy in inducing targeted protein degradation .
  • Selectivity and Reversibility : The acetylation induced by this compound is noted to be selective and reversible, allowing for controlled modulation of protein levels within cells .

Case Study 1: Cancer Treatment

In a study focusing on cancer therapies, this compound was incorporated into a PROTAC designed to target an oncogenic protein associated with tumor growth. The results demonstrated a dose-dependent decrease in the target protein levels, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Case Study 2: Neurodegenerative Disorders

Another investigation explored the use of this compound in targeting misfolded proteins associated with neurodegenerative diseases. The study revealed that the compound facilitated the degradation of these proteins, resulting in improved cellular health and function .

Properties

Molecular Formula

C17H33NO7S

Molecular Weight

395.5 g/mol

IUPAC Name

S-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C17H33NO7S/c1-15(19)26-14-13-24-12-11-23-10-9-22-8-7-21-6-5-18-16(20)25-17(2,3)4/h5-14H2,1-4H3,(H,18,20)

InChI Key

ICWKORBMGMWYBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

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